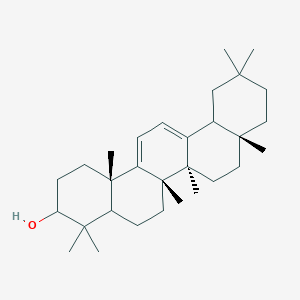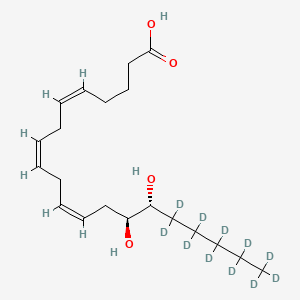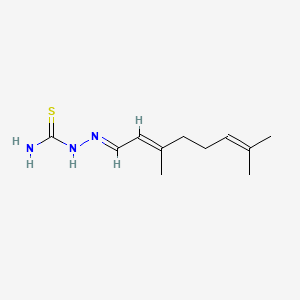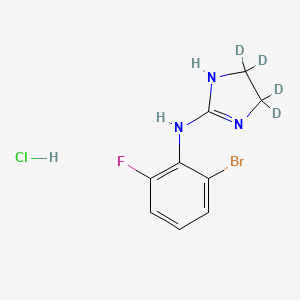
beta-Amyra-9(11),12-dien-3beta-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Amyra-9(11),12-dien-3beta-ol: is a naturally occurring triterpenoid compound. It is a member of the oleanane family of triterpenes, which are widely distributed in the plant kingdom. This compound is known for its diverse biological activities and has been isolated from various plant sources, including the resin of Protium heptaphyllum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Amyra-9(11),12-dien-3beta-ol can be achieved through several methods. One common approach involves the reduction of glycyrrhetic acid using sodium borohydride in tetrahydrofuran-water with a base, followed by dehydration of the intermediate epimeric mixture by refluxing in tetrahydrofuran with concentrated hydrochloric acid . Another method involves the use of di-isobutylaluminum hydride in dichloromethane, followed by treatment with water to yield the target compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as plant resins. The extraction process may include solvent extraction, followed by purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Amyra-9(11),12-dien-3beta-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Beta-Amyra-9(11),12-dien-3beta-ol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of beta-Amyra-9(11),12-dien-3beta-ol involves its interaction with various molecular targets and pathways. The compound has been shown to enhance cell migration and promote angiogenesis, which are critical processes in wound healing . It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of enzymes involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Beta-Amyrin: Another triterpenoid with similar anti-inflammatory and wound healing properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Ursolic Acid: Exhibits antitumor and anti-inflammatory activities.
Propriétés
Formule moléculaire |
C30H48O |
|---|---|
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
(6aS,6bR,8aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-ol |
InChI |
InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9-10,21-22,24,31H,11-19H2,1-8H3/t21?,22?,24?,27-,28+,29-,30-/m1/s1 |
Clé InChI |
FNKOKHZCQSJJOQ-YPSCHVQDSA-N |
SMILES isomérique |
C[C@@]12CC[C@@]3(C(=CC=C4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C1CC(CC2)(C)C)C |
SMILES canonique |
CC1(CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5](/img/structure/B12429844.png)


![4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B12429854.png)


![4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B12429879.png)
![3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide](/img/structure/B12429882.png)

![2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B12429890.png)


![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide](/img/structure/B12429897.png)
